INCB047986
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB047986; INCB-047986; INCB 047986. |
Origin of Product |
United States |
Molecular Pharmacology of Incb047986
Influence on Cytokine Receptor Signaling
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a fundamental signaling cascade activated by numerous cytokines and growth factors, playing pivotal roles in cellular proliferation, growth, hematopoiesis, and immune responses cancer.gov. JAK kinases, including JAK1, are activated upon cytokine or interferon binding to their respective receptors oaepublish.com. This activation typically involves trans-phosphorylation of JAKs, which then phosphorylate specific tyrosine residues on the cytoplasmic domains of cytokine receptors. These phosphorylated sites serve as docking platforms for STAT proteins, leading to their phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene expression oaepublish.comdovepress.com.
This compound, by inhibiting JAK1 phosphorylation, directly interferes with this signaling cascade. JAK1 is a key component in the signaling initiated by various cytokine-receptor families, including those with the common gamma-chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, and IL-15 receptors), class II cytokine receptors (e.g., IFNα/β, IFN-γ, and IL-10 family cytokine receptors), and receptors containing the gp130 subunit (e.g., IL-6, IL-11, ciliary neurotrophic factor (CNTF), oncostatin M (OSM), leukemia inhibitory factor (LIF), and cardiotrophin-1 (CT-1) receptors) patsnap.com.
The inhibition of JAK1 by this compound can lead to the suppression of cellular proliferation, particularly in tumor cells where JAK signaling might be overactive cancer.gov. For instance, in a study investigating the interplay between a PI3Kδ inhibitor (INCB040093) and IL-10, this compound was utilized as a JAK1 inhibitor. The presence of IL-10 was observed to shift the potency of INCB040093 by approximately 10-fold, indicating this compound's involvement in modulating IL-10-mediated signaling pathways google.com. This highlights its capacity to influence complex cytokine networks.
Structural Basis of Incb047986 Interaction with Jak1
While specific high-resolution crystal structures detailing the direct interaction of INCB047986 with JAK1 are not publicly available, the understanding of general JAK inhibitor binding to JAK1 provides a deductive basis for its mechanism. JAK inhibitors, including this compound, typically function as small molecules that target the ATP-binding site of the kinase domain google.comresearchgate.net.
Structural analyses of other JAK inhibitors in complex with JAK1 have revealed that these compounds bind deeply within a constricted ATP-binding pocket, which is crucial for their potent inhibitory activity researchgate.netmedchemexpress.com. A key aspect contributing to the selectivity of JAK1 inhibitors stems from subtle structural differences within the ATP-binding pockets of various JAK isoforms. Specifically, the P-loop of JAK1 is more retracted compared to that of JAK2, creating a distinct small pocket. Furthermore, an extended amino acid segment at the connection point between the β3 strand and the αC-helix in JAK1 forms another small pocket capable of accommodating specific chemical functionalities, such as a trifluoromethyl (CF3) group incytemi.com.
These subtle variations in the JAK1 active site provide opportunities for the rational design of selective inhibitors. The development of JAK1-selective inhibitors, such as this compound, likely leverages these structural insights to achieve differential binding interactions that favor JAK1 over other isoforms like JAK2 incytemi.comgoogle.com. This targeted approach aims to enhance specificity and reduce the inhibition of JAK2, which is involved in critical hematopoietic processes, thereby potentially mitigating associated toxicities incytemi.com.
Preclinical in Vitro Investigations of Incb047986
Assessment of INCB047986 Efficacy in Cellular Models
Modulation of Cellular Signaling Pathways in Vitro
Impact on Gene Expression Profiles Regulated by JAK/STAT
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in numerous cellular functions, including proliferation, growth, hematopoiesis, and immune responses, by regulating gene expression nih.govdovepress.comthermofisher.com. Dysregulation or mutations in JAK/STAT components are implicated in various diseases, including cancers and autoimmune disorders dovepress.comthermofisher.com.
This compound, as a JAK1 inhibitor, impacts gene expression profiles regulated by the JAK/STAT pathway. JAK1 is universally expressed and plays a critical role in mediating signals from a wide array of cytokines and growth factors thermofisher.com. The inhibition of JAK1 by compounds like this compound can modulate the phosphorylation of STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes dovepress.comthermofisher.com. While specific detailed findings on gene expression profiles directly altered by this compound were not extensively detailed in the provided snippets, its role as a JAK1 inhibitor implies a direct influence on the downstream gene expression governed by this pathway nih.govdovepress.comthermofisher.comozguryayinlari.com.
Dose-Response Characterization in Cell-Based Assays
This compound has demonstrated potent inhibitory activity in cell-based assays. For instance, in one study, this compound exhibited an IC50 of 0.25 nM for JAK1 and 6.1 nM for JAK2, indicating a 25-fold selectivity for JAK1 over JAK2 incytemi.com.
In a cell-based assay using Pfeiffer cells, a model system for diffuse large B-cell lymphoma (DLBCL), the presence of interleukin-10 (IL-10) shifted the potency of the PI3Kδ inhibitor INCB040093 by approximately 10-fold (IC50 = 0.67 µM without IL-10; IC50 = 6.36 µM with IL-10). The addition of 1 µM of the JAK1 inhibitor this compound reversed this effect, making the combination approximately 50-fold more potent than INCB040093 alone in the presence of IL-10. Notably, this compound alone at 1 µM had no effect on cell growth in this system, suggesting its primary role in sensitizing cells to PI3Kδ inhibition under specific cytokine stimulation clinicaltrials.gov.
Table 1: Dose-Response Characteristics of this compound and INCB040093 in Pfeiffer Cells
| Compound | Condition (with/without IL-10) | IC50 (µM) |
| INCB040093 | - IL-10 | 0.67 |
| INCB040093 | + IL-10 | 6.36 |
| This compound | Alone | >1 |
| INCB040093 + this compound | + IL-10 | ~0.127 (approx. 50-fold more potent than INCB040093 + IL-10) clinicaltrials.gov |
Combination Studies of this compound with Other Agents in Cell Culture
Combination therapies are often explored to enhance efficacy and overcome resistance in various diseases. This compound has been investigated in combination with other targeted agents.
Synergistic Effects with PI3Kδ Inhibitors
As observed in the dose-response characterization, this compound demonstrated synergistic effects when combined with the PI3Kδ inhibitor INCB040093 in Pfeiffer cells. The presence of IL-10, which activates the JAK/STAT pathway, significantly reduced the potency of INCB040093. However, the co-administration of this compound effectively restored and enhanced the sensitivity of these cells to INCB040093, leading to a substantial increase in potency clinicaltrials.gov. This suggests that inhibiting JAK1 can counteract resistance mechanisms mediated by IL-10-activated JAK/STAT signaling, thereby improving the effectiveness of PI3Kδ inhibition.
Interactions with Other Targeted Therapies (e.g., MDM2 inhibitors, other JAK inhibitors)
This compound has been mentioned in the context of other targeted therapies. For instance, it is listed among JAK1 inhibitors in studies related to solid tumors and its clinical trial for advanced malignancies, including Hodgkin and non-Hodgkin lymphoma, was terminated due to lack of efficacy nih.govmdpi.comfrontiersin.org. While the provided information does not detail specific synergistic or antagonistic interactions with MDM2 inhibitors or other JAK inhibitors, the mention of this compound alongside other JAK inhibitors like INCB039110 (itacitinib) and ruxolitinib (B1666119) in various preclinical and clinical discussions suggests its consideration within the broader landscape of JAK pathway modulation incytemi.comresearchgate.netnih.govnih.govnih.govscience.govresearchgate.netgoogle.comescholarship.org. MDM2 inhibitors, such as navitoclax, target the MDM2-p53 interaction to restore p53 activity, a distinct mechanism from JAK inhibition wikipedia.orgwikidata.orgguidetopharmacology.orgnih.govdovepress.comnih.gove3s-conferences.org. The general exploration of combination strategies with MDM2 inhibitors and other agents is a common theme in cancer research e3s-conferences.org.
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of this compound includes understanding its binding affinities and receptor occupancy.
Binding Assays and Receptor Occupancy
This compound is characterized as a selective JAK1 inhibitor with an IC50 of 0.25 nM for JAK1 and 6.1 nM for JAK2, demonstrating a 25-fold selectivity for JAK1 over JAK2 incytemi.com. This indicates a strong binding affinity for JAK1. Receptor occupancy assays are crucial for determining the extent to which a drug binds to its target receptors in a biological system drugbank.comnibn.go.jpnih.govresearchgate.net. While direct data on this compound's receptor occupancy in specific assays were not explicitly detailed in the provided snippets, its classification as a selective JAK1 inhibitor implies that it occupies and inhibits the JAK1 enzyme effectively incytemi.comresearchgate.netnih.gov. The termination of its clinical trial for lack of efficacy nih.govfrontiersin.org suggests that despite its in vitro binding characteristics, its translation to clinical benefit in the tested indications was not successful.
Functional Assays for Enzyme Inhibition
Functional assays for enzyme inhibition are critical in characterizing the potency of a compound against its intended biological targets. For this compound, detailed in vitro studies have demonstrated its inhibitory effects on JAK1 and Janus kinase 2 (JAK2).
Research findings indicate that this compound exhibits a high potency against JAK1, with an IC50 value of 0.25 nM. While primarily targeting JAK1, it also demonstrates inhibitory activity against JAK2, with an IC50 of 6.1 nM . These values highlight its efficacy in modulating the activity of these key enzymes in the JAK family.
The inhibitory concentrations (IC50) for this compound against JAK1 and JAK2 are summarized in the table below:
| Enzyme | IC50 (nM) |
| JAK1 | 0.25 |
| JAK2 | 6.1 |
Assessment of Selectivity Against Off-Targets In Vitro
Assessing the selectivity of a compound against off-targets in vitro is crucial to understand its specificity and potential for unintended interactions with other biological molecules. For JAK inhibitors like this compound, selectivity profiling typically involves evaluating their activity against other members of the JAK family and a broader panel of non-JAK kinases c19early.orgresearchgate.net.
In the case of this compound, its selectivity profile reveals a preferential inhibition of JAK1 over JAK2. Specifically, this compound demonstrates a JAK1/JAK2 selectivity ratio of 25x . This indicates that the compound is 25 times more potent in inhibiting JAK1 compared to JAK2. This selective inhibition of JAK1 is a key characteristic of the compound, as different JAK isoforms are involved in distinct signaling pathways .
The selectivity assessment is often conducted using in vitro assays that measure signal transduction, such as the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, which are downstream effectors of JAK activity c19early.org. While the detailed off-target activity against a broader panel of non-JAK family kinases for this compound was not explicitly detailed in the provided search results, the observed selectivity within the JAK family is a significant aspect of its in vitro characterization c19early.org.
Preclinical in Vivo Efficacy Studies of Incb047986 in Animal Models
Preclinical Pharmacodynamic Endpoints in Animal Models
Measurement of Target Inhibition in Tissues
Measuring target inhibition in tissues is a critical step in preclinical drug development to confirm that a compound reaches its intended site of action and effectively engages with its target science.govc19early.org. For JAK1 inhibitors, target engagement in tissues is typically assessed by evaluating the phosphorylation status of downstream signaling molecules, such as Signal Transducer and Activator of Transcription (STAT) proteins, which are directly impacted by JAK activity science.gov.
For instance, in preclinical studies of other JAK1 inhibitors like AZD0449 and AZD4604, target inhibition was demonstrated by measuring the phosphorylation of STAT3, STAT5a, and STAT5b in lung tissue within an ovalbumin (OVA)-induced rat model of allergic asthma science.gov. This indicates that these compounds successfully inhibited JAK1-dependent signaling pathways in the target tissue. Techniques such as Cellular Thermal Shift Assay (CETSA) also offer a direct and accurate assessment of target engagement in vivo across various tissues and organs in preclinical animal models science.gov. While the precise methodologies and detailed findings for INCB047986's target inhibition in specific tissues were not explicitly detailed in the available search results, it is understood that similar approaches would be employed to confirm its mechanism of action.
Biomarker Modulation in Preclinical Models
Biomarker modulation in preclinical models provides insights into a compound's pharmacodynamic effects and its impact on disease-relevant pathways. JAK1 inhibitors, by modulating the JAK-STAT pathway, can influence a broad range of inflammatory and immune-related biomarkers.
Studies on other selective JAK1 inhibitors offer examples of biomarker modulation in preclinical settings:
Filgotinib (B607452) , a selective JAK1 inhibitor, demonstrated modulation of various disease-related biomarkers in rheumatoid arthritis (RA) models. This included a decrease in multiple immune response biomarkers, as well as markers associated with immune cell recruitment (e.g., CXCL10, CXCL13), tissue matrix degradation (e.g., MMP1, MMP3, YKL40), and angiogenesis (e.g., VEGF). These effects were observed to be dose-related and sustained over time.
The therapeutic efficacy of LW402 , another JAK1-specific inhibitor, in a rat adjuvant-induced arthritis (rAIA) model, correlated well with the extent of pSTAT3 inhibition in white blood cells. This highlights the utility of pSTAT3 as a pharmacodynamic biomarker for JAK1 inhibition.
Itacitinib (INCB039110), also a selective JAK1 inhibitor, showed preclinical activity in acute graft-versus-host disease (aGVHD) models by inhibiting the production of various cytokines implicated in the disease pathogenesis researchgate.net.
While specific detailed biomarker modulation data directly attributable to this compound in preclinical models were not extensively found in the provided search results, it is expected that, as a JAK1 inhibitor, it would similarly modulate key biomarkers within the JAK-STAT signaling pathway and associated inflammatory responses.
Methodological Considerations in Animal Model Selection for this compound
The selection of appropriate animal models is paramount for preclinical studies to ensure the relevance and translatability of research findings to human diseases [1, 3 from previous search, 7 from previous search, 8 from previous search]. For a compound like this compound, a JAK1 inhibitor, the choice of animal models is guided by the understanding of the JAK-STAT pathway's role in various pathologies.
Justification for Model Relevance to Human Disease
Animal models are chosen for their ability to replicate certain biological processes or diseases observed in humans, allowing researchers to explore hypotheses in a controlled environment [8 from previous search]. Key considerations for model selection include their appropriateness as an analog, the transferability of information, and their capacity to predict efficacy in human disease [1, 5 from previous search].
For JAK1 inhibitors, relevant animal models often include those that mimic human autoimmune and inflammatory conditions where the JAK-STAT pathway is dysregulated. Examples include:
Rheumatoid Arthritis (RA) models: Collagen-induced arthritis (CIA) in mice and rats, and adjuvant-induced arthritis (AIA) in rats, are commonly used due to their established track record in predicting the efficacy of anti-arthritic drugs [2 from previous search, 5 from previous search, 8 from previous search]. These models allow for the evaluation of anti-inflammatory effects and protection against joint damage [8 from previous search].
Asthma models: OVA-induced rat models are utilized to study allergic responses and the inhibition of JAK1-dependent signaling in lung tissue, reflecting aspects of human asthma pathophysiology science.gov.
Acute Graft-versus-Host Disease (aGVHD) models: Preclinical models of aGVHD are relevant for evaluating JAK1 inhibitors, as JAK1 and JAK2 activation play significant roles in transducing inflammatory cytokine signaling in this condition researchgate.net.
Cancer models: Given the role of the JAK/STAT pathway in various solid tumors, xenograft models or genetically engineered mouse models (GEM) could be relevant for assessing anti-tumor activity [10 from previous search, 13 from previous search, 17 from previous search].
The justification for using these models lies in their ability to recapitulate key pathological features or molecular mechanisms of the human disease, thereby providing a platform to assess the therapeutic potential of JAK1 inhibitors.
Comparison of Responses Across Species
Differences in physiology, immune systems, and drug metabolism between animal species and humans can significantly influence disease pathology and drug responses [3 from previous search, 7 from previous search, 10 from previous search]. Therefore, comparing responses across different species in preclinical studies is crucial for understanding the translatability of findings to humans.
While specific direct comparisons of this compound's responses across different animal species were not found in the provided search results, such comparisons are a standard practice for other JAK inhibitors:
For instance, the preclinical to clinical translation of Tofacitinib , a JAK inhibitor, involved comparing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in mouse collagen-induced arthritis models with clinical PK/PD data from human patients with RA. This type of comparison helps in determining appropriate dosing regimens and understanding the relationship between drug exposure and efficacy across species.
Similarly, the efficacy of LW402 , a JAK1-specific inhibitor, was evaluated in both rat adjuvant-induced arthritis and mouse collagen-induced arthritis models, providing insights into its effects across different rodent species.
Such cross-species comparisons help identify potential species-specific differences in drug activity, metabolism, and efficacy, which are vital for predicting human outcomes and informing clinical trial design.
Preclinical Pharmacodynamic Characterization of Incb047986
Target Occupancy and Functional Inhibition in Preclinical Systems
As a selective JAK1 inhibitor, INCB047986 is designed to functionally inhibit the activity of the JAK-STAT pathway by specifically binding to and inhibiting the phosphorylation of JAK1 babraham.ac.uk. This inhibition is expected to disrupt downstream signaling events mediated by JAK1, potentially leading to an inhibition of cellular proliferation in contexts where JAK-STAT signaling is overactive, such as in certain tumor cells babraham.ac.uk.
While this compound is recognized for its selective JAK1 inhibition alimentiv.comoaepublish.com, specific quantitative data regarding its precise target occupancy percentages in preclinical models or detailed inhibitory concentration (IC50) values for JAK1 versus other JAK isoforms (JAK2, JAK3, TYK2) are not widely available in the public domain. General principles of target occupancy in preclinical studies indicate that a certain percentage of receptors must be occupied by a drug to elicit therapeutic effects uam.es. However, specific values for this compound have not been extensively published.
Relationship Between Exposure and Pharmacological Effect in Animal Models
The relationship between drug exposure and pharmacological effect is a fundamental aspect of preclinical pharmacodynamic characterization alimentiv.com. For Janus kinase inhibitors in general, preclinical studies in various animal models, including murine models, have demonstrated that inhibition of JAKs can lead to decreased STAT activation, reduced cell proliferation, and inhibited tumor growth alimentiv.comresearchgate.net. These studies are crucial for understanding how drug concentration within the body correlates with its biological effects alimentiv.com.
Duration and Reversibility of Pharmacological Effects
Understanding the duration and reversibility of a drug's pharmacological effects is critical in preclinical development alimentiv.com. For JAK inhibitors, the duration of effect is often linked to the compound's pharmacokinetic profile and its interaction with the target, including the residence time at the target biocytogen.com. Reversibility refers to the extent to which the pharmacological effects subside once the drug is cleared from the system or treatment is ceased.
While general principles of drug pharmacodynamics suggest that the effects of inhibitors can be reversible or irreversible depending on their binding characteristics researchgate.net, specific information regarding the duration and reversibility of the pharmacological effects of this compound in preclinical animal models is not extensively documented in the publicly accessible scientific literature. This type of data is typically derived from studies assessing the persistence of target inhibition or biomarker modulation after the last dose or after drug washout researchgate.net.
Modulation of Cytokine Production and Immune Cell Function in Animal Models
As a JAK1 selective inhibitor, this compound is expected to modulate cytokine production and immune cell function, given the central role of the JAK-STAT pathway in cytokine signaling and immune regulation babraham.ac.uk. JAK1 is involved in the signaling of numerous cytokines that regulate inflammatory and innate immune responses cardiff.ac.uk. Inhibition of JAK1 can lead to selective modulation of a subset of proinflammatory cytokines biocytogen.com.
In general, JAK inhibitors have been shown to influence various aspects of immune responses in animal models. For example, some JAK inhibitors have demonstrated the ability to suppress collagen-induced arthritis in rats in a dose-dependent manner and can decrease STAT activation, cell proliferation, and cell survival in preclinical tumor models oaepublish.combiocytogen.com. They can also impact immune cell populations and their activation states biocytogen.com. However, specific, detailed profiles of how this compound directly modulates particular cytokine levels (e.g., IL-6, TNF-α, IFN-γ) or specific immune cell functions (e.g., T cell differentiation, macrophage activation) in animal models are not widely available in the current public literature alimentiv.combabraham.ac.ukuam.esbiocytogen.comaltasciences.comfrontiersin.orgnih.govresearcherslinks.comfrontiersin.orgfrontiersin.org. The information available for this compound primarily highlights its classification and general mechanism within the JAK-STAT pathway alimentiv.comoaepublish.combabraham.ac.uk.
Mechanistic Insights and Broader Biological Impacts of Incb047986
Exploration of INCB047986 Action Beyond Primary JAK1 Inhibition
This compound is characterized as a selective JAK1 inhibitor frontiersin.orgfrontiersin.orgnih.govoaepublish.comcrownbio.comozguryayinlari.comfda.govaging-us.comsynthego.comnih.govnih.gov. The Janus Kinase (JAK) family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), which are pivotal in transducing signals from numerous cytokines and growth factors via the JAK-Signal Transducer and Activator of Transcription (STAT) pathway mdpi.com. As a selective JAK1 inhibitor, this compound is designed to primarily interfere with signaling pathways that are dependent on JAK1 activity.
Current publicly available research primarily highlights this compound's role in inhibiting JAK1 phosphorylation frontiersin.orgozguryayinlari.com. Detailed information regarding significant direct off-target effects or inhibition of other non-JAK1 proteins by this compound is not extensively detailed in the available literature. The specificity of JAK inhibitors is a critical aspect of their development, aiming to minimize unintended effects by selectively targeting particular JAK isoforms nih.gov. While general JAK inhibitors can have broad impacts due to the intricate nature of cytokine signaling, specific actions of this compound beyond its primary JAK1 inhibition have not been prominently reported.
Cross-Talk with Other Signaling Pathways (e.g., PI3K, MAPK, NF-κB, mTOR)
The JAK-STAT signaling pathway is extensively interconnected with other major intracellular signaling networks, including the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways researchgate.netfrontiersin.orgfrontiersin.orgcrownbio.comaging-us.comnih.govresearchgate.netoncompass.plharvard.eduscience.gov. These pathways collectively regulate a vast array of cellular functions, and their intricate crosstalk ensures coordinated cellular responses to various stimuli.
PI3K/Akt/mTOR Pathway: This pathway is fundamental for processes such as cell growth, proliferation, motility, survival, and metabolism frontiersin.org. It integrates information from external and internal sources to guide cellular decision-making nih.gov. The JAK/STAT pathway has known interactions with the PI3K/Akt/mTOR axis; for instance, PI3K can negatively regulate STAT activity in some contexts crownbio.com. As a JAK1 inhibitor, this compound would indirectly influence this interconnected network by modulating upstream JAK1-dependent signaling that may feed into or be modulated by the PI3K/Akt/mTOR pathway. However, specific data detailing direct modulation or interaction of this compound with the PI3K, Akt, or mTOR components is not publicly available.
MAPK Pathway: The MAPK pathway, including its extracellular signal-regulated kinases (ERK) component, plays a crucial role in cell cycle regulation, proliferation, differentiation, and apoptosis frontiersin.orgcrownbio.comnih.gov. It is activated by various extracellular cues and can crosstalk with the JAK/STAT pathway researchgate.netfrontiersin.orgresearchgate.net. Inhibition of JAK1 by this compound would likely lead to indirect effects on MAPK signaling due to this established crosstalk, but specific research findings illustrating direct interactions or modulations by this compound on the MAPK pathway are not detailed in the available literature.
NF-κB Pathway: NF-κB is a critical transcription factor involved in immune and inflammatory responses, regulating genes associated with cell growth, differentiation, and apoptosis science.govnih.govgithub.comscience.gov. The JAK-STAT3 and NF-κB signaling pathways are known to interact and collaborate researchgate.net. Given this established crosstalk, this compound's inhibition of JAK1 would be expected to indirectly impact NF-κB activity, particularly in contexts where JAK1-dependent cytokines influence NF-κB activation. However, specific experimental data demonstrating direct cross-talk or modulation of the NF-κB pathway by this compound is not publicly detailed.
Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle, Differentiation)
The proper regulation of cellular processes such as apoptosis (programmed cell death), cell cycle progression, and differentiation is essential for maintaining tissue homeostasis and preventing pathological conditions like cancer dovepress.com. Dysregulation in these processes is a hallmark of many diseases, making them key targets for therapeutic intervention.
Apoptosis: Apoptosis is a highly regulated mechanism for eliminating unwanted or damaged cells harvard.edudovepress.com. The JAK-STAT pathway is involved in cell survival, and its dysregulation can inhibit apoptosis crownbio.com. Interferon-gamma (IFN-γ) signaling, which is mediated by JAK1 and STAT1, can induce pro-apoptotic effects in tumor cells researchgate.netfrontiersin.org. As a JAK1 inhibitor, this compound would theoretically influence cell survival pathways by disrupting JAK1-dependent pro-survival signals, potentially promoting apoptosis in susceptible cells. However, specific detailed research findings or data tables directly demonstrating this compound's effects on apoptosis are not publicly available.
Cell Cycle: The cell cycle is a series of events leading to cell division, tightly controlled by regulatory proteins and checkpoints. Aberrant cell cycle progression is characteristic of cancer. JAK inhibitors generally decrease cell proliferation. The MAPK pathway, which can be indirectly influenced by JAK1 inhibition, plays a role in cell cycle arrest frontiersin.org. Thus, this compound's action on JAK1 could modulate cell cycle progression. Nevertheless, specific experimental data or detailed findings on this compound's direct impact on cell cycle phases or regulators are not detailed in the available literature.
Differentiation: Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Various signaling pathways, including JAK-STAT, PI3K, MAPK, and NF-κB, are involved in regulating cell differentiation frontiersin.orgoncompass.plnih.gov. By inhibiting JAK1, this compound could potentially affect differentiation processes that are dependent on JAK1-mediated signaling. However, specific detailed research findings or data tables demonstrating this compound's direct effects on cellular differentiation are not publicly available.
Investigation of Potential Resistance Mechanisms in Preclinical Models
Drug resistance remains a significant challenge in cancer therapy, manifesting as either intrinsic (pre-existing insensitivity) or acquired (development during treatment) resistance crownbio.com. Preclinical models, such as drug-adapted cancer cell lines, patient-derived xenografts (PDXs), and patient-derived organoids (PDOs), along with genetic engineering techniques like CRISPR, are crucial tools for investigating these mechanisms frontiersin.orgnih.govoaepublish.comcrownbio.com. These models help identify genetic alterations, activation of alternative signaling pathways, and phenotypic transformations that contribute to resistance frontiersin.orgnih.gov.
For JAK inhibitors, STAT3 activation through JAK1 has been identified as a potential mechanism of resistance to other targeted therapies, such as EGFR and MEK inhibitors. This suggests that targeting JAK1 could be a strategy to overcome such resistance. However, despite this compound being a JAK1 inhibitor that was evaluated in clinical trials for advanced malignancies, specific preclinical resistance mechanisms identified for this compound itself are not detailed in the publicly available literature. Research on resistance mechanisms often focuses on broader classes of drugs or specific oncogenic drivers rather than individual terminated compounds unless a unique resistance profile emerges.
Drug Discovery and Development Context for Incb047986
Early-Stage Drug Discovery Rationale for INCB047986
The early-stage drug discovery rationale for this compound was rooted in its ability to selectively inhibit Janus-associated kinases (JAKs), particularly JAK1. The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular proliferation, growth, hematopoiesis, and immune responses ozguryayinlari.com. Dysregulation of this pathway is implicated in a range of pathologies, including inflammatory diseases, myeloproliferative disorders, and various malignancies ozguryayinlari.com.
This compound was developed as an orally bioavailable compound designed to specifically bind to and inhibit JAK phosphorylation, thereby modulating JAK-dependent signaling. This mechanism was anticipated to lead to an inhibition of cellular proliferation in tumor cells where the JAK pathway is overexpressed ozguryayinlari.com. The pursuit of selective JAK1 inhibitors like this compound aimed to offer advantages over less selective JAK inhibitors, such as addressing a broader spectrum of autoimmune and inflammatory diseases while potentially mitigating side effects associated with inhibiting other JAK isoforms, particularly JAK2-associated toxicities like anemia, thrombocytopenia, and neutropenia edaegypt.gov.eg.
Target Identification Approaches for JAK1
Target identification for JAK1, a critical component of the JAK-STAT pathway, has been a central focus in drug discovery due to its significant role in cytokine-mediated intracellular signaling and its association with various cancers and immune system disorders medpath.com. JAK1 is ubiquitously expressed in human tissues and is capable of phosphorylating all STAT proteins (STAT1–STAT6) medpath.commedchemexpress.com. Research, including mouse knockout experiments, has underscored JAK1's essential function in signal transduction, identifying it as a primary driver of immune-relevant cytokine activity, distinguishing it from other JAK family members like JAK3 medpath.com. The dysregulated activity of the JAK1/STAT signaling pathway in conditions such as autoimmune illnesses, acute lymphoblastic leukemia, acute myelogenous leukemia, and solid organ malignancies has solidified JAK1's appeal as a therapeutic target medchemexpress.com.
Approaches to identify potent and selective JAK1 inhibitors often involve computational methods. These include ligand-based pharmacophore modeling, which can be combined with virtual screening and molecular docking to identify lead compounds medpath.comamicusrx.com. Quantitative Structure-Activity Relationship (QSAR) analysis, utilizing molecular topology and linear discriminant analysis, has been employed to develop models capable of predicting general JAK inhibitory activity as well as subtype-specific inhibition for JAK1, JAK2, and JAK3 patsnap.com. Furthermore, advanced machine learning techniques, such as Deep Neural Networks (DNNs), have been applied in virtual screening campaigns to efficiently identify potential JAK1 inhibitors from large chemical databases medchemexpress.com.
Lead Generation and Optimization Strategies for JAK1 Inhibitors
Lead generation and optimization strategies for JAK1 inhibitors are primarily focused on achieving high potency and excellent selectivity across the JAK family isoforms. The process typically begins with initial screening hits, which are then systematically elaborated through structure-based design c19early.orgresearchgate.netresearchgate.net. A common strategy involves a two-stage optimization process: initially improving potency by targeting specific binding pockets, such as the lipophilic ribose pocket, followed by the introduction of functional groups that interact with other critical regions, like the P-loop researchgate.net.
Computational studies, including molecular dynamics simulations and density functional theory, play a vital role in validating selected lead compounds and understanding their interactions with the target medpath.comamicusrx.com. For this compound, this optimization led to a compound demonstrating high potency and selectivity. Specifically, this compound exhibited a JAK1 IC50 of 0.25 nM and a JAK2 IC50 of 6.1 nM, resulting in a JAK1/JAK2 selectivity ratio of 25x edaegypt.gov.eg. This profile highlights its development as a potent and selective JAK1 inhibitor. Beyond potency and selectivity, lead optimization also considers pharmacokinetic properties, such as oral bioavailability, with strategies like incorporating intramolecular hydrogen-bonding to enhance absorption, as seen in the development of related JAK1 inhibitors edaegypt.gov.eg.
Application of Fragment-Based Drug Discovery in JAK Inhibitor Development
Fragment-based drug discovery (FBDD) has been a significant strategy in the development of JAK inhibitors, offering a systematic approach to identify novel chemical scaffolds and optimize their binding affinity and selectivity c19early.orgresearchgate.netresearchgate.net. This methodology typically involves screening a library of small, low-molecular-weight fragments against a target protein. A fragment screen can yield an initial "hit" compound, which, despite its low affinity, can be elaborated into a more potent inhibitor through structure-based design c19early.orgresearchgate.net.
For instance, in the context of JAK inhibitor development, a fragment screen against JAK2 successfully identified an indazole hit. This initial fragment was then systematically grown and modified to develop a more potent JAK inhibitor c19early.orgresearchgate.net. Another example involved a fragment screening hit characterized by a pyrazolopyridone core, which exhibited a bias towards JAK1. This fragment served as a foundational starting point for subsequent lead generation efforts aimed at enhancing both potency and JAK1 selectivity researchgate.net. The integration of FBDD with crystallographically enabled structure-based drug design has proven effective in significantly increasing the potency of JAK inhibitors, such as those targeting JAK2.
Integration of In Vitro and In Vivo Preclinical Data for Translational Research
The integration of in vitro and in vivo preclinical data is crucial for the translational research of compounds like this compound, providing a comprehensive understanding of their pharmacological profile before clinical evaluation. Preclinical studies for this compound have explored its potential in various therapeutic areas, including myelodysplastic syndrome (MDS) and solid tumors.
This compound advanced to Phase I clinical trials for advanced malignancies, including breast and pancreatic cancers, and for MDS, although these trials were subsequently terminated ozguryayinlari.com. The preclinical assessment of JAK inhibitors typically involves a multi-faceted approach. In vitro studies, such as biochemical and cellular assays, are used to characterize the compound's inhibitory potency and selectivity across different JAK isoforms. These assays provide foundational data on the compound's direct enzyme inhibition and its effects on cellular signaling pathways.
Complementary in vivo studies are then conducted to assess the compound's pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models. For example, preclinical data for other JAK inhibitors like filgotinib (B607452) demonstrated dose-dependent inhibition of Th1 and Th2 differentiation in in vitro assays and good oral exposure in rodents, with exposure levels correlating with the repression of Mx2 expression in leukocytes, indicating a systemic pharmacodynamic effect. The combination of robust in vitro characterization with supportive in vivo data is essential for translating promising lead compounds into clinical development.
Research Methodologies Employed in this compound Preclinical Studies
The preclinical studies involving this compound, consistent with the development of other JAK inhibitors, employed a range of research methodologies to characterize its activity and selectivity. These methodologies are critical for establishing the compound's profile and informing its potential therapeutic applications.
Biochemical Assays
Biochemical assays are fundamental in the preclinical evaluation of kinase inhibitors, including this compound, to precisely determine their inhibitory potency and selectivity against various enzyme targets. These assays directly measure the compound's ability to inhibit the enzymatic activity of purified JAK isoforms.
For this compound, biochemical assays were instrumental in defining its selective inhibition profile. The compound demonstrated a potent inhibitory effect on JAK1, with an IC50 value of 0.25 nM. Its activity against JAK2 was significantly lower, with an IC50 of 6.1 nM. This difference translates to a selectivity ratio of 25-fold for JAK1 over JAK2, highlighting this compound's preferential inhibition of JAK1 in a biochemical context edaegypt.gov.eg.
Table 1: Biochemical Assay Results for this compound
| Target | IC50 (nM) | Selectivity (JAK1/JAKx) |
| JAK1 | 0.25 | N/A |
| JAK2 | 6.1 | 25x |
These biochemical findings are crucial for understanding the compound's direct interaction with its target enzymes and form the basis for further cellular and in vivo investigations.
Cell-Based Assays
Cell-based assays are integral to understanding the cellular activity and potency of drug candidates. In the context of this compound, specific research findings from cell-based assays indicate its use as a JAK1 inhibitor in combination studies. For instance, in a clinical study protocol (NCT02018861), this compound was utilized at a concentration of 1 µM in conjunction with INCB040093, a selective PI3Kδ inhibitor biocurate.com. This combination was tested in Pfeiffer cells, a B-cell malignancy cell line, to assess cell growth in the presence or absence of interleukin-10 (IL-10) biocurate.com. The study observed that the presence of IL-10 shifted the potency of INCB040093 by approximately 10-fold, with an IC50 of 0.67 µM in the absence of IL-10, highlighting this compound's role in modulating cellular responses in this specific assay biocurate.com.
Genetic and Genomic Approaches (e.g., CRISPR for target validation)
Genetic and genomic approaches are crucial for target identification, validation, and understanding disease mechanisms in drug discovery wjbphs.comaddgene.org. These methods involve the use of techniques such as knockout/knock-in studies, RNA interference, and advanced sequencing technologies like whole exome sequencing (WES) and targeted gene panel sequencing wjbphs.comaddgene.orgyoutube.comnuvisan.comscience.govresearchgate.netevotec.com. These technologies enable the characterization of individual genomic landscapes and the identification of disease-causal variations evotec.com.
Quantitative Proteomics and Chemical Proteomics in Target Deconvolution
Quantitative proteomics and chemical proteomics are powerful tools for drug target deconvolution, selectivity profiling, and understanding the mechanism of action of small molecules ki.senih.govnih.govnih.govscience.govnih.govscience.gov. These mass spectrometry-based methods allow for system-wide studies of protein chemistry, including quantification of protein expression levels, monitoring post-translational modifications, and investigating protein-ligand interactions ki.senih.govnih.govnih.gov. Chemical proteomics, in particular, supports the identification of cellular targets of bioactive compounds emerging from phenotypic screens, which is a critical step for further drug optimization nih.gov.
This compound is listed in the National Cancer Institute (NCI) Proteomics Data Commons as a "JAK Inhibitor this compound" under "Treatment" researchgate.net. This indicates its inclusion in proteomic studies, likely as a tool compound to investigate JAK-related protein changes. However, specific detailed research findings on how this compound itself was utilized in quantitative or chemical proteomics for its own target deconvolution or to elucidate its precise binding profile beyond its known JAK1 selectivity are not extensively documented in publicly accessible literature.
Strategic Development of Selective JAK1 Inhibitors within the JAK Inhibitor Landscape
The strategic development of selective JAK1 inhibitors like this compound is a significant aspect of the broader JAK inhibitor landscape. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyk2, which mediate signaling for various cytokines and growth factors. While early JAK inhibitors often exhibited pan-JAK inhibition (e.g., Tofacitinib, Baricitinib), the therapeutic goal has increasingly shifted towards developing more selective inhibitors nih.gov.
The rationale behind developing selective JAK1 inhibitors is to achieve therapeutic efficacy while minimizing potential off-target side effects nih.gov. For instance, JAK2 inhibition is associated with erythropoietin signaling, and its broad inhibition can lead to adverse effects such as anemia or neutropenia nih.gov. By selectively targeting JAK1, compounds aim to modulate specific cytokine pathways (e.g., those involving IL-6, IL-7, IL-9, IL-15, IL-21) that primarily signal through JAK1, thereby potentially improving the therapeutic index and reducing unwanted toxicities nih.govclinicaltrials.gov.
This compound is positioned within this strategic development as a selective JAK1 inhibitor ki.senih.govscience.gov. The ongoing research in the JAK inhibitor field continues to explore the optimal selectivity profile to achieve the best balance of efficacy and safety across various indications, including autoimmune diseases and oncology nih.gov.
Future Research Directions and Unanswered Questions Regarding Incb047986
Elucidating Nuances of JAK1-Specific Inhibition in Diverse Cellular Contexts
While INCB047986 is recognized as a selective JAK1 inhibitor, further research is needed to fully elucidate the nuances of its JAK1-specific inhibition across diverse cellular contexts. JAK1 plays a crucial role in cytokine receptor signaling pathways, which are involved in cell growth and immune response researchgate.net. Understanding how this compound precisely modulates JAK1 activity in different cell types, beyond general inflammatory or cancerous settings, is critical. For instance, studies on other JAK1 inhibitors have shown varied effects on different immune cell populations and epithelial cells, highlighting the complexity of JAK inhibitor treatment responses mdpi.com. Future investigations could focus on single-cell analyses to map the exact cellular subsets and their states that are most affected by this compound, and how this specificity is maintained or altered in various physiological and pathological conditions. This would involve detailed in vitro analyses in various cell lines (e.g., HaCaT-cells, NHEK-cells, 3D epidermis equivalents) to investigate the efficacy of pharmacological JAK1 inhibition on proinflammatory cytokine expression frontiersin.org.
Exploring this compound's Potential in Novel Preclinical Disease Models
This compound has been studied in preclinical models, including those for solid tumors and lymphomas mdpi.comnih.govnih.gov. However, its potential in novel preclinical disease models beyond these initial indications remains largely unexplored. Given the broad involvement of JAK/STAT pathways in various immune-mediated diseases and cancers, there is scope to investigate this compound in models of other autoimmune disorders, inflammatory conditions, or different cancer subtypes where JAK1 signaling is implicated researchgate.netnih.govresearchgate.net. For example, selective JAK1 inhibition has shown promise in preclinical models of cutaneous lupus erythematosus (CLE), reducing proinflammatory mediators and improving skin lesions in lupus-prone mice frontiersin.org. Exploring such novel applications would involve utilizing diverse animal models that accurately reflect the spectrum of human diseases, potentially including models of multimorbidity or those that mimic complex human conditions more closely nih.govd-nb.info.
Advanced Mechanistic Studies to Predict Broader Biological Impact
Advanced mechanistic studies are essential to predict the broader biological impact of this compound. This goes beyond understanding its direct JAK1 inhibition to exploring how this inhibition translates into wider cellular and systemic effects. Such studies could involve comprehensive "-omic" technologies (genomics, proteomics, metabolomics) to gain a more complete understanding of disease mechanisms and treatment responses crownbio.com. Techniques like time-resolved structural methods, such as femtosecond crystallography, could offer atomic-level characterization of how this compound binds to its target and alters function, providing unprecedented detail on mechanistically important intermediates grantome.communi.czmuni.cz. Investigating the impact on various signaling pathways that crosstalk with the JAK/STAT pathway, and how these interactions might influence therapeutic outcomes or potential off-target effects, would also be crucial sci-hub.se.
Development of Predictive Preclinical Biomarkers for this compound Activity
The development of predictive preclinical biomarkers for this compound activity is a critical future direction to enhance its translational success. Biomarkers can provide crucial insights into a compound's pharmacokinetics, pharmacodynamics, and potential efficacy in disease models, streamlining the selection of promising candidates crownbio.com. For JAK inhibitors, specific JAK mutations can serve as predictive biomarkers for targeted therapy escholarship.org. Research should focus on identifying and validating translatable biomarkers that can predict response to this compound in preclinical models and eventually be translated to clinical settings nih.govcrownbio.com. This could involve leveraging advanced preclinical models like patient-derived organoids and xenografts, combined with multi-omics approaches, to identify genetic signatures of response and understand resistance mechanisms crownbio.comcrownbio.comnih.gov.
Investigating Synergistic Combinations in Preclinical Settings
Investigating synergistic combinations of this compound with other therapeutic agents in preclinical settings holds significant promise. Combination therapies can enhance therapeutic efficacy, reduce resistance, and minimize side effects by targeting multiple pathways simultaneously nih.govcrownbio.com. Preclinical studies have shown that JAK inhibitors can sensitize cell lines and murine models to chemotherapy, immunotherapy, and oncolytic viral therapy nih.govresearchgate.net. Future research should systematically explore this compound in combination with existing standard-of-care treatments or novel investigational agents in relevant preclinical models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) crownbio.comerbc-group.com. Computational methods, including deep learning models, can aid in pre-screening and predicting effective synergistic drug combinations, which can then be validated experimentally biorxiv.orgnih.gov.
Optimizing Preclinical Models for Translational Relevance to JAK1 Inhibition
Optimizing preclinical models for translational relevance to JAK1 inhibition is paramount to bridge the gap between laboratory findings and clinical application. Historically, many preclinical pharmacological studies have used young, healthy, inbred male models, which may not accurately reflect human disease complexity nih.govnih.gov. Future efforts should focus on developing and utilizing models that incorporate factors such as age, sex, genetic diversity, and environmental exposures, to improve the translatability of results nih.govd-nb.infonih.gov. This includes employing clinically relevant preclinical models and outcomes, such as frailty and healthspan in aging models, or specific disease manifestations in autoimmune models frontiersin.orgnih.gov. Advanced models like patient-derived organoids and xenografts offer more accurate representations of human tissue biology and disease mechanisms crownbio.comerbc-group.com. Standardized approaches for systematic data analysis, such as gene set enrichment analysis, can also help identify optimal animal models and protocols to improve translational success up.pt.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of INCB047986’s JAK inhibition, and how can this be experimentally validated?
- Answer : this compound is an orally bioavailable JAK inhibitor that targets JAK-STAT signaling by competitively binding to JAK kinases, preventing phosphorylation and downstream activation . To validate this mechanism:
- Use phosphorylation-specific Western blotting to assess JAK1/2/3 and STAT3/5/6 activation states in treated vs. untreated tumor cell lines.
- Conduct kinase inhibition assays (e.g., ADP-Glo™) to quantify IC50 values against recombinant JAK isoforms.
- Compare results with known JAK inhibitors (e.g., ruxolitinib) to confirm specificity .
Q. How should researchers select appropriate in vitro models to study this compound’s antitumor effects?
- Answer : Prioritize cell lines with:
- JAK/STAT pathway hyperactivity (e.g., JAK2 V617F-mutant SET2 cells or STAT5-driven hematologic malignancies).
- Relevant tumor types : Myeloproliferative neoplasms, lymphomas, or solid tumors with JAK-STAT dysregulation.
- Validate models using RNA sequencing to confirm baseline JAK/STAT expression and dose-response assays to establish sensitivity thresholds .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
- Answer : Key parameters include:
- Oral bioavailability : Assess via LC-MS/MS plasma profiling in rodent models.
- Half-life (t½) : Determine through serial blood sampling post-administration.
- Tissue distribution : Use radiolabeled this compound or mass spectrometry in target organs (e.g., bone marrow, spleen).
- Cross-reference with NCI-reported preclinical data to optimize dosing schedules .
Q. How can researchers validate JAK-STAT pathway inhibition as the primary driver of this compound’s efficacy?
- Answer : Employ genetic and pharmacologic rescue experiments :
- Transfect cells with constitutively active JAK mutants to test if this compound’s effects are reversed.
- Use RNAi/CRISPR knockdown of STAT transcription factors to confirm dependency on downstream signaling.
- Combine with pathway-specific inhibitors (e.g., PI3K/AKT) to rule out off-target effects .
Q. What statistical methods are recommended for hypothesis testing in this compound studies?
- Answer : For preclinical
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., tumor volume across treatment arms).
- Apply Kaplan-Meier survival analysis with log-rank tests for in vivo efficacy endpoints.
- For dose-response curves, fit data using nonlinear regression (e.g., four-parameter logistic model) .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across tumor types be analyzed?
- Answer : Use mixed-effects modeling to account for variability in:
- Tumor microenvironment (e.g., cytokine profiles in hematologic vs. solid tumors).
- JAK isoform dominance : Profile JAK1 vs. JAK2 dependency using isoform-selective inhibitors.
- Integrate multi-omics data (proteomics, transcriptomics) to identify compensatory pathways (e.g., MAPK) that may reduce efficacy .
Q. What methodologies can identify predictive biomarkers for this compound responsiveness?
- Answer :
- Perform exome sequencing on responder vs. non-responder patient-derived xenografts (PDXs) to detect mutations in JAK-STAT or resistance pathways.
- Use phospho-flow cytometry to quantify baseline JAK-STAT activation in primary patient samples.
- Validate candidates via CRISPR-Cas9 screens in resistant cell lines .
Q. How can researchers optimize combinatorial therapies involving this compound?
- Answer : Apply synergy scoring models (e.g., Chou-Talalay combination index):
- Screen combinations with immune checkpoint inhibitors (e.g., anti-PD-1) to exploit JAK-STAT’s role in immune evasion.
- Test vertical pathway targeting (e.g., JAK + BET inhibitors) to block feedback activation.
- Use high-content imaging to assess apoptosis/cell cycle arrest in real time .
Q. What experimental designs address potential resistance mechanisms to this compound?
- Answer :
- Generate resistant clones via chronic drug exposure and perform whole-exome sequencing to identify mutations (e.g., JAK gatekeeper residues).
- Characterize epigenetic adaptations using ATAC-seq or ChIP-seq for STAT-binding chromatin regions.
- Test alternate dosing schedules (e.g., pulsatile vs. continuous) to delay resistance .
Q. How can translational gaps between preclinical and clinical data for this compound be minimized?
- Answer :
- Use patient-derived organoids (PDOs) to mirror clinical tumor heterogeneity and drug responses.
- Incorporate pharmacodynamic biomarkers (e.g., pSTAT3 levels in peripheral blood mononuclear cells) in early-phase trials.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical dosing to humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
